N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzodioxole moiety, and a dichlorobenzyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the synthesis of 2,4-dichlorobenzyl chloride, which is then reacted with pyrazole to form the dichlorobenzyl-pyrazole intermediate. This intermediate is further reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic ammoxidation and selective chloromethylation are often employed to produce the necessary intermediates efficiently . The final steps typically involve purification processes like recrystallization and chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chlorfenapyr: An insecticide with a similar dichlorobenzyl group.
Pyrrolomycins: Antibiotic compounds with structural similarities.
2-benzylpyrroles: Compounds with insecticidal and acaricidal activities.
Uniqueness
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13Cl2N3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-3-1-12(14(20)8-13)9-23-6-5-17(22-23)21-18(24)11-2-4-15-16(7-11)26-10-25-15/h1-8H,9-10H2,(H,21,22,24) |
InChI Key |
DYVAPDGEQUPESB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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